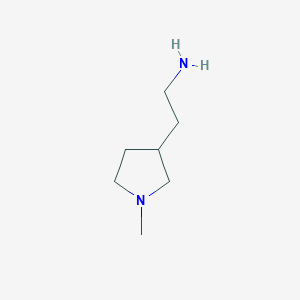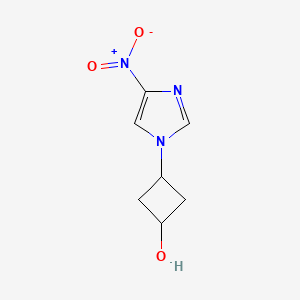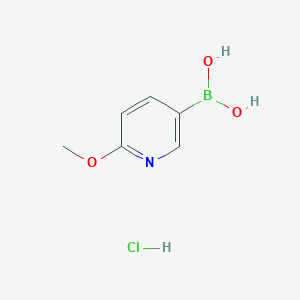
(6-Methoxypyridin-3-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" is a boronic acid derivative that is part of a broader class of compounds known for their utility in various chemical reactions, including the Suzuki cross-coupling. These compounds are of interest due to their potential applications in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties .
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, which are closely related to "(6-Methoxypyridin-3-yl)boronic acid hydrochloride," involves a regioselective halogen-metal exchange reaction. This reaction is typically carried out using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines. The process yields a single regioisomeric boronic acid or ester product, indicating a high level of control over the synthesis pathway .
Molecular Structure Analysis
While the specific molecular structure analysis of "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" is not detailed in the provided papers, the general structure of boronic acids includes a boron atom connected to two hydroxyl groups and an organic moiety. In the case of pyridinylboronic acids, the organic moiety is a pyridine ring, which can be functionalized at various positions to alter the compound's reactivity and binding properties .
Chemical Reactions Analysis
Pyridinylboronic acids and esters are known to participate in Pd-catalyzed coupling reactions, such as the Suzuki cross-coupling. This reaction is a powerful tool for creating carbon-carbon bonds between various aryl or vinyl halides and boronic acids. The ability to undergo such reactions makes these compounds valuable for constructing diverse libraries of pyridines, which are common structures in many pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their boron-containing functional group. Boronic acids are typically stable and crystalline, making them suitable for isolation and use in various chemical reactions. Their solubility can vary depending on the substituents attached to the pyridine ring and the boron atom. For example, the introduction of a methoxy group can affect the solubility and reactivity of the compound . Additionally, the presence of the boronic acid moiety allows for the potential complexation with diols, as seen in the study of carbohydrate-binding boronic acids, which could be relevant for the binding properties of "(6-Methoxypyridin-3-yl)boronic acid hydrochloride" .
Aplicaciones Científicas De Investigación
-
Boronic Acid-Containing Hydrogels
- Field : Biomedical Research
- Application Summary : Boronic acid-containing hydrogels are intelligent materials that exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Methods of Application : These hydrogels are synthesized and used in various forms, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .
- Results : These materials have found important applications in many areas, especially in biomedical areas. They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
-
Organic Synthesis and Medicinal Chemistry
- Field : Organic Synthesis and Medicinal Chemistry
- Application Summary : “(6-Methoxypyridin-3-yl)boronic acid hydrochloride” is used in organic synthesis and medicinal chemistry .
- Methods of Application : This compound is used in various chemical reactions to synthesize new compounds. The specific methods of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary depending on the specific reaction and the other reactants used .
-
Chemical Synthesis
- Field : Chemical Industry
- Application Summary : “(6-Methoxypyridin-3-yl)boronic acid hydrochloride” can be used in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary depending on the specific reaction and the other reactants used .
-
BODIPY-Based Conjugated Polymers
- Field : Material Science
- Application Summary : BODIPY-based conjugated polymers have been prepared owing to its conjugated structure and intriguing optical properties, including high absorption coefficients, excellent thermal/photochemical stability, and high quantum yield .
- Methods of Application : The forms of BODIPY-based conjugated polymers include linear, coiled, and porous structures .
- Results : Typical applications in optoelectronic materials, sensors, gas/energy storage, biotherapy, and bioimaging are presented and discussed in detail .
Propiedades
IUPAC Name |
(6-methoxypyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRXOFWLDRHAFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624588 |
Source


|
| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)boronic acid hydrochloride | |
CAS RN |
370864-57-6 |
Source


|
| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

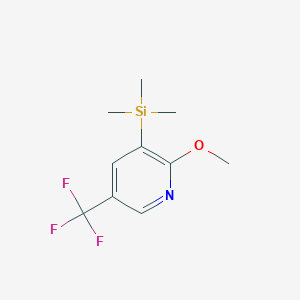
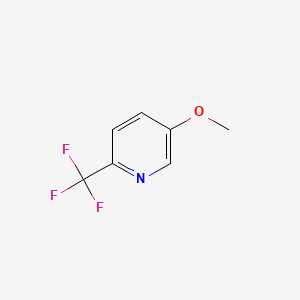

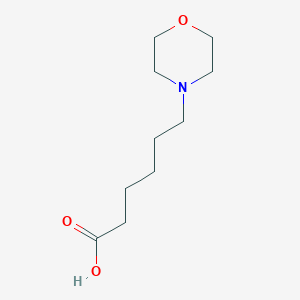

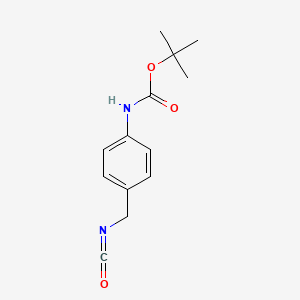
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)



